molecular formula C7H10N2O3 B14667947 Nitric acid;phenylmethanamine CAS No. 49580-44-1

Nitric acid;phenylmethanamine

Cat. No.: B14667947
CAS No.: 49580-44-1
M. Wt: 170.17 g/mol
InChI Key: IYPATBNFQGRBSH-UHFFFAOYSA-N
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Description

Contextualization within Amine-Nitrate Chemistry

Benzylammonium nitrate (B79036) is a member of the broader class of amine-nitrate salts. These compounds are formed through the neutralization reaction between an amine and nitric acid. royalholloway.ac.uk The resulting salt consists of a protonated amine cation and a nitrate anion. The properties of these salts are influenced by the nature of the amine, with the benzyl (B1604629) group in benzylammonium nitrate imparting specific characteristics. The chemistry of amine nitrates is of interest due to the energetic nature of the nitrate group and the potential for these compounds to be used in various chemical transformations. jes.or.jp The presence of both a hydrogen-bond-donating ammonium (B1175870) group and a hydrogen-bond-accepting nitrate group leads to distinct solid-state structures and properties. akjournals.com

Historical Perspectives in Chemical Synthesis Studies

The synthesis of organic nitrates has been a subject of study for well over a century. Early work in organic chemistry often involved the preparation and characterization of salts of organic bases with various mineral acids. The synthesis of urea (B33335) by Friedrich Wöhler in 1828, which involved ammonium cyanate, highlighted the importance of ammonium salts in the development of organic chemistry. libretexts.org While the specific first synthesis of benzylammonium nitrate is not widely documented in seminal literature, its preparation follows a straightforward and well-established acid-base reaction. A notable documented synthesis was carried out by Richard Anthony Hancock in 1965 as part of a broader study on the reactions of nitric acid and its esters with organic bases. royalholloway.ac.uk This work provided a clear method for its preparation and characterization, contributing to the foundational knowledge of this specific amine-nitrate salt.

Properties

CAS No.

49580-44-1

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

nitric acid;phenylmethanamine

InChI

InChI=1S/C7H9N.HNO3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;(H,2,3,4)

InChI Key

IYPATBNFQGRBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparative Studies

Direct Preparation of Benzylammonium Nitrate (B79036)

The most straightforward conceptual pathway to an ammonium (B1175870) salt is the direct reaction of the amine with the corresponding acid. However, in the case of benzylamine (B48309) and nitric acid, the reaction is more complex than a simple proton transfer.

The interaction between phenylmethanamine (benzylamine) and nitric acid is not a simple acid-base neutralization to form benzylammonium nitrate. Instead, nitric acid acts as a nitrating agent, leading to electrophilic aromatic substitution on the benzene (B151609) ring. chemicalbook.com This reaction yields a mixture of ortho-, meta-, and para-nitrobenzylamine. chemicalbook.com The distribution of these isomers is heavily influenced by the reaction conditions.

Research has shown that the nitration of benzylamine results in approximately 8% ortho-nitrobenzylamine, 49% meta-nitrobenzylamine, and 43% para-nitrobenzylamine. chemicalbook.com The resulting nitrobenzylamines can exist as their nitrate salts. google.com The process can be controlled by temperature and the choice of nitrating agent, which can include mixed acids (nitric and sulfuric acid), fuming nitric acid, or nitric acid/acetic acid mixtures. google.com The reaction temperature is typically maintained between -10°C and 80°C, with a preferred range of -5°C to 30°C, for a duration of 2 to 10 hours. google.com

ParameterDetailsReference
ReactantsPhenylmethanamine (Benzylamine), Nitric Acid chemicalbook.comgoogle.com
Reaction TypeElectrophilic Aromatic Substitution (Nitration) chemicalbook.com
Product Distribution~49% meta-nitrobenzylamine chemicalbook.com
~43% para-nitrobenzylamine chemicalbook.com
~8% ortho-nitrobenzylamine chemicalbook.com
Optimal Temperature-5°C to 30°C google.com

Indirect Synthesis Pathways and Precursor Modifications

Indirect routes to forming benzylammonium cations or the related phenylammonium ions involve multi-step processes starting from different precursors.

A common indirect pathway involves the reduction of nitrobenzene (B124822) to form phenylammonium ions, the protonated form of phenylamine (aniline). libretexts.org This is a two-stage process that begins with the nitration of benzene. mu-varna.bg

In the first stage, benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to produce nitrobenzene. libretexts.orgmu-varna.bg The second stage involves the reduction of nitrobenzene. blogspot.com This is typically achieved by heating the nitrobenzene under reflux with a mixture of tin (Sn) and concentrated hydrochloric acid (HCl). libretexts.orgsavemyexams.com Under these acidic conditions, the product is not phenylamine directly, but rather the phenylammonium ion (C₆H₅NH₃⁺), which is formed when the lone pair of electrons on the nitrogen atom of the newly formed phenylamine accepts a proton from the acid. libretexts.orgchemguide.co.uk To obtain the free amine, a strong base like sodium hydroxide (B78521) is added in a subsequent step to deprotonate the phenylammonium ion. mu-varna.bg

StageReactionReagentsKey ProductReference
1. NitrationBenzene to NitrobenzeneConc. HNO₃, Conc. H₂SO₄Nitrobenzene (C₆H₅NO₂) libretexts.orgmu-varna.bg
2. ReductionNitrobenzene to Phenylammonium ionsTin (Sn), Conc. HCl, HeatPhenylammonium ions (C₆H₅NH₃⁺) libretexts.orgblogspot.comchemguide.co.uk

The benzylammonium cation is intentionally generated in various specialized scientific contexts, particularly in mass spectrometry and materials science. In mass spectrometry, the dissociation of N-benzylated cations is a reliable method to produce benzyl (B1604629) cations. nih.gov The study of the fragmentation reactions of various N-benzylammonium ions provides insight into the intrinsic reactivity of benzyl cations in the gas phase. nih.gov

Furthermore, substituted benzylammonium ions have been developed as "thermometer ions". researchgate.net These ions are used to quantify the internal energy imparted to molecules during ionization processes like Low Temperature Plasma (LTP) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.net In the field of materials science, selectively fluorinated benzylammonium cations have been utilized as spacer cations in the development of quasi-two-dimensional (Q-2D) perovskites for more efficient and stable solar cells. acs.org

Catalytic Approaches in Benzylammonium Salt Synthesis

Catalytic methods, particularly those employing ceric ammonium nitrate (CAN), are pivotal in synthesizing a wide array of derivatives from benzylamine, rather than the benzylammonium salt itself.

Ceric (IV) ammonium nitrate ((NH₄)₂Ce(NO₃)₆), commonly known as CAN, is a versatile and powerful one-electron oxidizing agent in organic synthesis. organic-chemistry.org It catalyzes numerous transformations involving benzylamine and its derivatives.

A notable application is the synthesis of 2-phenylquinazolines, which are medicinally significant compounds. organic-chemistry.org This is achieved through a CAN-catalyzed reaction of 2-aminobenzophenones with benzylamines, often in the presence of tert-butyl hydroperoxide (TBHP) as a co-oxidant. organic-chemistry.orgresearchgate.net The reaction proceeds via imine formation, followed by oxidation and intramolecular cyclization, yielding the desired quinazoline (B50416) derivatives in good to excellent yields. organic-chemistry.org

CAN is also employed for the chemoselective N-debenzylation of N-benzyl tertiary amines to yield the corresponding secondary amines. researchgate.net Additionally, CAN catalyzes aza-Michael reactions, involving the addition of amines to α,β-unsaturated carbonyl compounds, and can facilitate the direct synthesis of amides from carboxylic acids and amines under microwave conditions. organic-chemistry.orgsemanticscholar.org

Reaction TypeReactantsCatalyst SystemProduct ClassReference
Quinazoline Synthesis2-Aminobenzophenone, BenzylamineCAN-TBHP2-Phenylquinazolines organic-chemistry.orgresearchgate.net
N-DebenzylationN-Benzyl tertiary aminesAqueous CANSecondary amines researchgate.net
Aza-Michael AdditionAmines, α,β-Unsaturated carbonylsCAN in waterβ-Amino carbonyl compounds organic-chemistry.org
AmidationCarboxylic acid, AmineCAN (catalytic), MicrowaveAmides semanticscholar.org

Triethylbenzylammonium Chloride (TEBAC) in Related Synthetic Protocols

Triethylbenzylammonium chloride (TEBAC) is a prominent phase-transfer catalyst (PTC) utilized in numerous organic syntheses, including nitration reactions. meiyachem.comnih.govsigmaaldrich.com As a quaternary ammonium salt, TEBAC facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. niscpr.res.in Its applications span various reaction types, such as halogen replacement, redox reactions, and N-alkylation. meiyachem.com

In the context of nitration, phase-transfer catalysts like TEBAC are crucial for reactions involving substrates that are insoluble in the nitrating medium. For instance, the nitration of phenols can be achieved using dilute nitric acid in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), a related quaternary ammonium salt. nih.govtsijournals.comthieme-connect.de The catalyst forms an ion pair with the nitrate ion, which is then transferred to the organic phase to react with the aromatic substrate. tsijournals.com This methodology allows for milder reaction conditions and can influence regioselectivity. nih.gov Research has also explored the use of TEBAC in the synthesis of various organic compounds, highlighting its role in promoting reactions and improving yields. scispace.com

Table 1: Applications of Triethylbenzylammonium Chloride (TEBAC) in Organic Synthesis

Reaction Type Role of TEBAC Reference
Halogen Replacement Phase-Transfer Catalyst meiyachem.com
Redox Reactions Phase-Transfer Catalyst meiyachem.com
N-Alkylation Phase-Transfer Catalyst meiyachem.com
Polymerization Curing Agent meiyachem.com

Ultrasonically Assisted Nitration Techniques for Aromatic Systems

Ultrasonically assisted nitration (sono-nitration) has emerged as a powerful and environmentally benign technique for the synthesis of nitroaromatic compounds. nih.govsemanticscholar.org This method utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. semanticscholar.orgtandfonline.com This process generates localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates. tandfonline.comingentaconnect.com

Research has demonstrated that ultrasonically assisted nitration reactions can dramatically reduce reaction times compared to conventional methods, often from several hours to just minutes or a few hours. semanticscholar.orgingentaconnect.comresearchgate.netscirp.org For example, the nitration of anilides and other aromatic compounds, which typically takes 6-8 hours, can be completed in 1-2 hours under sonication. semanticscholar.orgresearchgate.netscirp.org Furthermore, this technique often leads to higher yields and improved regioselectivity. researchgate.netscirp.orgresearchgate.net

Various nitrating systems have been successfully employed in conjunction with ultrasound, including:

Dilute nitric acid with phase-transfer catalysts. nih.govtsijournals.com

Metal nitrates in aqueous polyethylene (B3416737) glycol (PEG). tandfonline.com

Nitric acid with zinc chloride. researchgate.net

Trichloroisocyanuric acid/dimethylformamide/NaNO2. ingentaconnect.com

The application of ultrasound provides a greener alternative to traditional nitration methods that often require harsh conditions, such as the use of concentrated sulfuric and nitric acids. tandfonline.com

Table 2: Comparison of Conventional and Ultrasonically Assisted Nitration

Aromatic Compound Nitrating Agent Conventional Method Time Ultrasonic Method Time Reference
Anilides Metal-catalyzed 6-8 hours 1-2 hours researchgate.net, scirp.org, semanticscholar.org
Aromatic Carbonyls Metal-catalyzed - Few minutes researchgate.net, scirp.org, semanticscholar.org
Phenols Dilute HNO3/TBAB - Significantly reduced nih.gov

Industrial Synthesis Considerations in Related Ammonium Nitrate Production

The industrial production of ammonium nitrate, a related and widely used chemical, provides context for large-scale synthesis involving nitric acid and an ammonia (B1221849) source. The primary method involves the acid-base reaction of ammonia with nitric acid. wikipedia.orgvaisala.comcoherentmarketinsights.com This reaction is highly exothermic and violent, requiring careful control of temperature and pressure. wikipedia.orgsinooan.com

The manufacturing process typically involves the following key steps:

Neutralization: Anhydrous ammonia gas is reacted with concentrated nitric acid to form an ammonium nitrate solution. coherentmarketinsights.comsinooan.com

Concentration: The resulting solution, typically around 83% concentration, is evaporated to remove excess water, yielding a concentrated melt of 95% to 99.9% ammonium nitrate. wikipedia.orgsinooan.com

Solidification: The molten ammonium nitrate is then formed into solid particles through prilling or granulation. sinooan.comusda.govscribd.com Prilling involves spraying the melt from the top of a tower to form small, uniform beads, while granulation occurs in a rotating drum. sinooan.comusda.gov

Finishing: The prills or granules are dried, cooled, and often coated with an anti-caking agent to prevent clumping. sinooan.comusda.gov

Safety is a paramount concern in ammonium nitrate production and handling due to its oxidizing properties and potential for detonation under certain conditions, such as high temperatures or contamination with combustible materials. coherentmarketinsights.comime.orggichd.org Stringent regulations and safety protocols are in place for its storage and transportation, including storing it in well-ventilated, fire-resistant buildings away from heat sources and flammable materials. coherentmarketinsights.comgichd.orgyara.comcfindustries.com

Global production of ammonium nitrate was estimated at 21.6 million tonnes in 2017. wikipedia.org It is a major component of fertilizers and industrial explosives like ANFO (Ammonium Nitrate Fuel Oil). wikipedia.orgusda.gov

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction Analysis of Benzylammonium Nitrate (B79036)

Single crystal X-ray diffraction provides definitive information on the atomic arrangement within a crystalline solid. For benzylammonium nitrate (C₇H₁₀N⁺·NO₃⁻), this technique has elucidated a highly ordered, layered structure. iucr.orgresearchgate.net

The crystal structure of benzylammonium nitrate is characterized by a distinct segregation of its components into alternating layers. iucr.org It is composed of two primary types of layers: an inorganic ionic layer and an organic hydrocarbon layer. The inorganic layer is constituted by the ammonium (B1175870) (-NH₃⁺) groups of the benzylammonium cations and the nitrate (NO₃⁻) anions. These layers are separated by the hydrocarbon layers, which contain the benzyl (B1604629) groups of the cations. iucr.orgresearchgate.net This layered arrangement is a common motif in the crystal structures of organic ammonium salts, where hydrophilic and hydrophobic components self-assemble into discrete domains.

Within the hydrocarbon layer, the benzyl groups are not simply stacked but are arranged in an interdigitated pattern. iucr.orgresearchgate.net This means that the benzyl groups from one layer penetrate into the spaces between the benzyl groups of the adjacent layer, leading to an efficient packing arrangement. Notably, analysis of the crystal structure reveals that there are no significant π–π stacking interactions between the aromatic rings of the benzyl groups. iucr.orgresearchgate.net

Crystallographic data confirm that benzylammonium nitrate crystallizes in the orthorhombic system. crystallography.net The specific space group is designated as Pbca. crystallography.net This space group belongs to the centrosymmetric crystal class mmm. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined at a temperature of 120 K. crystallography.net

Table 1: Crystallographic Data for Benzylammonium Nitrate. crystallography.net

Powder X-ray Diffraction (PXRD) Studies in Related Ammonium Nitrate Systems

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline structure of materials, particularly for identifying phases and analyzing layered structures in polycrystalline samples. In the context of ammonium nitrate systems, PXRD is instrumental in understanding the structural motifs of related compounds.

For instance, studies on substituted benzylammonium nitrates, such as 4-methylbenzylammonium nitrate, reveal a layered network generated by N-H⋯O hydrogen bonds. nih.gov Similarly, 4-methoxybenzylammonium nitrate has been shown to crystallize in the orthorhombic system (space group Pnma), forming three-dimensional networks through hydrogen bonding contacts. uc.pt

The principles of layered assembly are also observed in more complex systems. Polysiloxane-based polyelectrolytes featuring propylammonium nitrate pendant groups have been analyzed with X-ray diffraction, which revealed that the polymer chains pack into hexagonally ordered layered arrays. Furthermore, the study of layered double hydroxides (LDHs) with nitrate anions intercalated within the interlamellar galleries provides another example of how diffraction methods are used to investigate layered materials containing nitrate. These examples underscore the common theme of charge-driven layered assembly in a variety of ammonium nitrate-containing materials.

Advanced Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules. For benzylammonium nitrate (B79036), these methods provide critical insights into its molecular structure, bonding, and the influence of intermolecular forces.

The vibrational spectrum of benzylammonium nitrate is a composite of the vibrational modes of the benzylammonium cation and the nitrate anion. The benzylammonium cation exhibits characteristic vibrations from the phenyl ring and the ammonium (B1175870) group. For instance, in a study of 4-methylbenzylammonium nitrate, a complete vibrational assignment of 69 expected vibration modes was reported. nih.gov

Key vibrational modes for the ammonium group in related compounds include symmetric and antisymmetric stretching and bending vibrations. In ammonium nitrate, the N-H stretching and bending absorptions are observed around 3400 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.net The nitrate ion (NO₃⁻), belonging to the D₃h point group, has four fundamental vibrational modes: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). In the Raman spectrum of ammonium nitrate, the symmetric stretching vibration (ν₁) of the nitrate ion is observed at approximately 1052 cm⁻¹. usra.edu

The complexity of the spectra in certain regions, such as around 1400-1500 cm⁻¹, can be attributed to the coupling of vibrational modes between the cation and the anion. usra.edudtic.mil For example, in ammonium nitrate, interionic coupling occurs between the δ(NH₂) modes of the ammonium ion and the ν₃(NO) modes of the nitrate ion. dtic.mil

Table 1: Selected Vibrational Frequencies for Benzylammonium and Nitrate Groups

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Ammonium (-NH₃⁺) N-H Stretch ~3400 researchgate.net
Ammonium (-NH₃⁺) N-H Bend ~1600 researchgate.net
Nitrate (NO₃⁻) Symmetric Stretch (ν₁) ~1052 usra.edu

Note: These are approximate values and can shift based on the specific molecular environment.

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the FT-IR spectra of benzylammonium nitrate. The hydrogen atoms of the ammonium group can form hydrogen bonds with the oxygen atoms of the nitrate anion (N-H···O). These interactions influence the frequency, intensity, and shape of the vibrational bands.

The formation of hydrogen bonds typically leads to a red-shift (shift to lower frequency) and broadening of the N-H stretching bands. In a study of 4-methylbenzylammonium nitrate, the bond angle of the intramolecular hydrogen bonding interaction (N-H···O) was found to be 106.550°. nih.gov The strength and symmetry of these hydrogen bonds can be affected by factors such as temperature and the crystalline phase of the material. nih.gov For instance, in benzylammonium vermiculite, IR data indicated the thermal degradation of benzylammonium ions upon heating, leading to the formation of ammonium ions. researchgate.net

The crystal structure of benzylammonium salts reveals how molecules are arranged and interact. In 4-methylbenzylammonium nitrate, the crystal structure consists of parallel layers of the organic cations and inorganic anions. nih.gov This layered structure is stabilized by a network of hydrogen bonds.

Mass Spectrometry (MS) of Benzylammonium Nitrate and Related Clusters

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For benzylammonium nitrate, MS can provide information about its molecular weight and fragmentation patterns. The analysis of related ammonium nitrate clusters offers insights into the formation, decomposition, and stability of these species in the gas phase. nih.gov

In electrospray ionization (ESI) mass spectrometry, benzylammonium nitrate would be expected to show a prominent peak for the benzylammonium cation. The study of ammonium nitrate clusters using sputtered mass spectrometry has identified various cationic and anionic clusters. nih.gov For positive ions, clusters of the form [(NH₄NO₃)nNH₄]⁺ are observed, while for negative ions, clusters like [(NH₄NO₃)nNO₃]⁻ are detected. nih.gov The fragmentation of these clusters often involves the loss of neutral molecules such as NH₃ or HNO₃. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that can be used for the analysis of nitrate esters. nih.gov ESI and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for such compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzylammonium Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of benzylammonium derivatives, distinct signals are observed for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-), and the protons of the ammonium group (-NH₃⁺). For example, in a study of partially benzylamidated poly(γ-glutamic acid), the aromatic ring protons appeared around 7.22 and 7.28 ppm, while the benzyl CH₂ protons were shifted to 4.28 ppm upon amidation from their original position at 3.75 ppm in benzylamine (B48309). researchgate.net The protons of the ammonium group are often broad and their chemical shift can be concentration and solvent dependent due to exchange processes.

The ¹³C NMR spectrum provides information about the carbon skeleton. For the benzylammonium cation, signals corresponding to the aromatic carbons and the benzylic carbon can be identified. spectrabase.com The application of ¹³C-labeled benzylammonium salts has been instrumental in studying the rearrangement of ammonium ylides. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts for Benzylammonium Derivatives

Proton Type Approximate Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 7.2 - 7.4
Methylene (-CH₂-) ~4.3

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent and other experimental conditions.

UV-Vis Spectroscopy of Related Benzylammonium Salts

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of benzylamine, the parent amine of the benzylammonium cation, shows absorption maxima at 206 nm and 256 nm. sielc.com These absorptions are characteristic of the π → π* transitions of the benzene (B151609) ring.

The UV-Vis spectrum of benzylammonium benzylcarbamate in methanol also exhibits these characteristic absorptions. researchgate.net In a study of perovskites with benzylamine additives, UV-vis absorption spectra were used to investigate the impact of the additive on the optoelectronic properties of the material. acs.org The solvent can have an effect on the UV-Vis spectrum, a phenomenon known as solvatochromism. icrc.ac.ir

Hyphenated Spectroscopic Techniques in Chemical Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.govchemijournal.com These techniques are invaluable for both qualitative and quantitative analysis.

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. chemijournal.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly selective and sensitive technique used for a wide range of compounds, from non-polar to polar molecules like peptides and proteins. saspublishers.com It is particularly useful for the analysis of non-volatile and thermally labile compounds.

Liquid Chromatography-Infrared Spectroscopy (LC-IR): This technique couples high-performance liquid chromatography (HPLC) with Fourier-transform infrared (FTIR) spectroscopy, providing structural information about the separated components. nih.govijnrd.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation capabilities of LC with the detailed structural information provided by NMR.

These hyphenated techniques are essential for the comprehensive analysis of chemical compounds, enabling the separation, identification, and quantification of components in complex matrices. asdlib.org

Intermolecular Interactions and Bonding Formalisms

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, N-H⋯N) in Benzylammonium Nitrate (B79036)

The crystal structure of benzylammonium nitrate (C₇H₁₀N⁺·NO₃⁻) is characterized by distinct ionic and hydrocarbon layers. The primary interactions responsible for the cohesion within the ionic layers are hydrogen bonds. iucr.org The ammonium (B1175870) group of the benzylammonium cation acts as a hydrogen-bond donor, forming connections with the oxygen atoms of the nitrate anion.

Experimental crystallographic data confirms the presence of a strong hydrogen-bonding network. iucr.org A notable feature is the elongation of one of the N—O bonds in the nitrate ion (N2—O3 at 1.402 Å) compared to the others (1.181 Å and 1.216 Å). This elongation is a direct consequence of the oxygen atom (O3) being heavily engaged as an acceptor in a strong N-H⋯O hydrogen bond, with a reported H1C⋯O3 distance of 1.72 Å. iucr.org

Computational studies on the closely related compound 4-methylbenzylammonium nitrate (4MBN) provide further insight into the nature of these interactions. nih.gov In 4MBN, the stability between the cationic and anionic entities is ensured by both N-H⋯O and C-H⋯O hydrogen bonds. nih.gov These interactions create a robust three-dimensional network that defines the crystal packing. While N-H⋯N bonds are a possibility in nitrogen-rich compounds, the primary and structurally defining interactions in benzylammonium nitrate are with the nitrate oxygen atoms.

Table 1: Selected Hydrogen Bond Parameters in Benzylammonium Nitrate and its 4-Methyl Analogue
Interaction TypeDonor-H···AcceptorCompoundKey Distance (Å)Significance
Strong Hydrogen BondN-H···OBenzylammonium NitrateH1C···O3 = 1.72Primary interaction defining the ionic layer; causes N-O bond elongation. iucr.org
Weak Hydrogen BondN-H···O4-Methylbenzylammonium Nitrate (computational)-Contributes to crystal cohesion and stability. nih.gov
Weak Hydrogen BondC-H···O4-Methylbenzylammonium Nitrate (computational)-Contributes to crystal cohesion and stability. nih.gov

C-H⋯π Interactions and Aromatic Stacking in Crystal Structures

In the hydrocarbon layer of benzylammonium nitrate, the benzyl (B1604629) groups are interdigitated. iucr.org However, contrary to what might be expected for aromatic systems, no intermolecular π–π stacking interactions are observed in the crystal structure. The shortest distance between the centroids of adjacent aromatic rings is reported to be 4.978 Å, which is well beyond the typical range for effective π–π stacking (usually 3.3–3.8 Å). iucr.org

The absence of these stacking interactions indicates that other forces, namely the powerful hydrogen bonding within the ionic layers and the efficient packing of the interdigitated hydrocarbon chains, are the dominant factors in the crystal's organization. While C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are another common non-covalent interaction in such systems, the crystallographic data for benzylammonium nitrate does not highlight them as a primary structure-directing force. iucr.org

Weak Non-Covalent Interactions within Benzylammonium Nitrate Systems

Beyond the primary hydrogen bonds, a full understanding of the crystal packing requires the analysis of a spectrum of weaker non-covalent interactions. Computational methods are indispensable for visualizing and quantifying these subtle forces. Studies on analogous systems like 4-methylbenzylammonium nitrate (4MBN) utilize a suite of theoretical tools to deconstruct the complex web of interactions. nih.govnih.gov

Topological analysis of the electron density provides a rigorous framework for defining and characterizing chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density (ρ(r)) to locate critical points that correspond to atomic nuclei, bonds, rings, and cages. For non-covalent interactions like hydrogen bonds, the presence of a bond critical point (BCP) between the donor and acceptor atoms is a key identifier. In the 4MBN analogue, AIM analysis confirms the existence of N-H···O and C-H···O hydrogen bonds and allows for the quantification of their strength based on the electron density at the BCP. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron pair probability in a molecule, providing a chemically intuitive picture of bonding and lone pairs. nih.gov In the analysis of 4MBN, these methods visualize the regions of high electron localization corresponding to covalent bonds and lone pairs, and also delineate the areas of charge depletion involved in the hydrogen bonding interactions between the cation and anion. nih.govnih.gov

Density-based methods offer a visual approach to identifying weak interactions in real space.

Reduced Density Gradient (RDG): The RDG method plots the reduced density gradient against the electron density, revealing non-covalent interactions as distinct spikes in the low-density, low-gradient region. The sign of the second Hessian eigenvalue of the electron density, when mapped onto the RDG isosurface, distinguishes between attractive (hydrogen bonds, blue), weak (van der Waals, green), and repulsive (steric clashes, red) interactions. This analysis on 4MBN visually confirms the presence of hydrogen bonds and van der Waals contacts. nih.govnih.gov

Independent Gradient Model (IGM): The IGM method is used to visualize and quantify weak interactions such as hydrogen bonds, van der Waals forces, and steric effects. It provides a clear visual representation of the specific atomic contributions to these interactions. nih.gov

Donor-Acceptor Interactions and Charge Transfer Phenomena

The formation of benzylammonium nitrate is fundamentally a donor-acceptor interaction, where the benzylamine (B48309) (a Lewis base) donates a proton to nitric acid, resulting in the benzylammonium cation and nitrate anion. In the solid state, this interaction is manifested as a charge transfer from the electron-rich nitrate anion (donor) to the electron-deficient ammonium group of the cation (acceptor), mediated primarily through the hydrogen bonding network. nih.gov

Computational analyses like Molecular Electrostatic Potential (MEP) surfaces visually represent this phenomenon. The MEP for the benzylammonium cation shows a region of high positive potential (electron-deficient) around the -NH₃⁺ group, while the nitrate anion has regions of strong negative potential (electron-rich) around its oxygen atoms. The electrostatic attraction between these oppositely charged regions is the driving force for the formation and stability of the ionic crystal.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a quantitative description of the donor-acceptor interactions in terms of orbital occupancies and hyperconjugative stabilization energies (E⁽²⁾). This analysis delocalizes the idealized, localized Lewis structure into a more accurate picture that includes charge transfer and electron delocalization. nih.gov

Table 2: Illustrative NBO Donor-Acceptor Interactions (Based on 4MBN analogue)
Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E⁽²⁾ (kcal/mol)Significance
LP (O) on NO₃⁻σ* (N-H) on C₇H₇CH₂NH₃⁺n → σHighQuantifies the strength of the N-H···O hydrogen bond. nih.gov
σ (C-H)σ (C-C)σ → σ*ModerateRepresents delocalization within the benzylammonium cation. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like benzylammonium nitrate (B79036), DFT calculations would be instrumental in:

Density of States (DOS) and Partial Density of States (PDOS): Analyzing the distribution of energy levels available for electrons, providing deeper insight into the electronic structure and bonding.

While general principles of these DFT applications are well-established, specific data, such as optimized bond lengths, bond angles, MESP values, and FMO energy gaps for benzylammonium nitrate, are absent from the accessible scientific literature.

Molecular Dynamics Simulations

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. For benzylammonium nitrate, MD simulations could provide valuable information on the dynamic behavior of the ionic pair, its interaction with solvents, and its properties in the condensed phase. However, no specific studies detailing such simulations for this compound were found.

Monte Carlo Simulations for Cluster Structures

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of benzylammonium nitrate, these simulations could be used to predict the most stable arrangements of multiple ion pairs in clusters. As with the other computational methods, specific research applying Monte Carlo simulations to benzylammonium nitrate clusters is not available in the public domain.

Quantum Chemical Approaches to Reaction Pathways

Quantum chemical methods are instrumental in elucidating the complex reaction pathways involved in the decomposition of organic nitrate salts. These computational approaches allow for the detailed examination of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby mapping out the most probable mechanisms of reaction.

Studies on analogous compounds, such as urea (B33335) nitrate and other alkylammonium nitrates, demonstrate the common application of electronic structure calculations to investigate initial decomposition steps. researchgate.netfigshare.com For many organic ammonium (B1175870) nitrates, a key initial pathway involves proton transfer from the ammonium cation to the nitrate anion, forming the corresponding amine and nitric acid. This is often the precursor to further decomposition.

For instance, in the case of gaseous urea nitrate, quantum chemistry calculations have shown that the most favorable decomposition pathway involves the nitric acid molecule acting as a catalyst for the breakdown of the urea component into isocyanic acid (HNCO) and ammonia (B1221849) (NH3). figshare.com This occurs through a facile double proton transfer within a cyclic hydrogen-bonded structure. figshare.com A similar mechanism, initiated by proton transfer, is a plausible primary decomposition pathway for benzylammonium nitrate, which would lead to the formation of benzylamine (B48309) and nitric acid.

Subsequent reaction pathways would involve the decomposition of these initial products. Theoretical studies on nitric acid decomposition show it can lead to various reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide (NO2). nih.gov These radicals can then engage in a complex series of secondary reactions with the organic components.

Ab initio molecular dynamics and Density Functional Theory (DFT) are commonly employed to model these processes. researchgate.net These methods can simulate the structural and vibrational characteristics of the salt and track the progression of chemical reactions over time. researchgate.net By analyzing these trajectories, researchers can identify intermediate species and final products, providing a comprehensive picture of the decomposition cascade.

The table below illustrates the type of data generated from quantum chemical calculations for an analogous compound, urea nitrate, showing the calculated binding energies for its different isomeric forms. figshare.com Such data is crucial for determining the most stable configurations and the initial steps of decomposition.

Complex (Urea-HNO3)DescriptionCalculated Binding Energy (D₀°, kcal/mol)
Isomer 1Acid-base complex with H-bond to carbonyl oxygen13.7
Isomer 2Acid-base complex with H-bond to amine nitrogen8.3

Theoretical Prediction of Chemical Behavior and Incompatibilities of Nitrate Salts

Theoretical methods are also critical for predicting the general chemical behavior, thermal stability, and potential incompatibilities of nitrate salts. By calculating thermophysical properties and modeling intermolecular interactions, computational chemistry can forecast how a material like benzylammonium nitrate will behave under various conditions.

The thermal stability of nitrate salts is a key parameter that can be investigated theoretically. For molten inorganic nitrate salts, decomposition is known to be reversible, involving the formation of nitrite (B80452) and oxygen. researchgate.net The stability is influenced by factors such as the composition of the atmosphere above the melt. dlr.de For organic nitrate salts, the decomposition is more complex. Theoretical models based on ab initio calculations can simulate heat flow curves and determine kinetic parameters, such as activation energy, for the decomposition process. scispace.com For example, studies on ammonium nitrate have shown that the addition of other substances can significantly alter the activation energy of its decomposition. nih.govsemanticscholar.org

Quantum chemical methods can also predict chemical incompatibilities by simulating the reactions between the nitrate salt and other materials. By calculating the reaction energies and activation barriers for potential reactions with common contaminants or container materials, it is possible to identify hazardous combinations. For example, the catalytic effect of acids or the reactive nature of strong oxidizing or reducing agents in contact with the salt can be modeled to assess the potential for runaway reactions.

The following table presents theoretically predicted and experimentally determined decomposition data for ammonium nitrate, a foundational inorganic nitrate salt, illustrating the type of information that can be obtained and used to assess thermal stability. semanticscholar.org

MaterialDecomposition Peak Temperature (°C)Calculated Activation Energy (kJ/mol)
Ammonium Nitrate (AN)~260161.40
AN with 10% nano TAGN*~255147.51

*TAGN = Triaminoguanidine Nitrate

Reaction Mechanisms and Chemical Reactivity Studies

Proton Transfer Dynamics in Amine-Acid Systems

The formation of benzylammonium nitrate (B79036) is a classic acid-base reaction involving the transfer of a proton (H⁺) from nitric acid to the lone pair of electrons on the nitrogen atom of benzylamine (B48309). researchgate.net This process is typically rapid, occurring on the picosecond timescale in solution. researchgate.net

The dynamics of this proton transfer can be influenced by the solvent. Protic solvents, particularly water, can facilitate the transfer through a "proton shuttle" mechanism, where solvent molecules act as intermediaries in the proton exchange. researchgate.netrsc.org This interaction leads to the formation of a stable, solvated ion pair.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides experimental evidence for this proton transfer. The formation of the benzylammonium cation from benzylamine results in significant changes in the vibrational modes associated with the amine group. acs.org Specifically, the N-H stretching bands of the primary amine disappear and are replaced by new bands corresponding to the ammonium (B1175870) group ([NH₃]⁺). acs.orgacs.org

Table 1: Typical Spectroscopic Shifts Indicating Benzylammonium Salt Formation
Vibrational ModeBenzylamine (Reactant) Typical Wavenumber (cm⁻¹)Benzylammonium (Product) Typical Wavenumber (cm⁻¹)Observation
N-H Stretch (amine)3400-3300-Disappearance of primary amine stretching bands.
N-H Stretch (ammonium)-3200-2800Appearance of broad, strong ammonium stretching bands.
N-H Bend (amine)~1600-Disappearance of amine scissoring vibration.
N-H Bend (ammonium)-~1600-1500Appearance of ammonium bending vibrations.

Nitration Reaction Mechanisms Relevant to Benzylammonium Formation

Nitration of the aromatic ring in the benzylammonium cation is a key reaction that demonstrates the principles of electrophilic aromatic substitution. The conditions under which benzylammonium nitrate exists (a highly acidic medium) profoundly influence the outcome of this reaction.

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ from nitric acid by protonation with a stronger acid, most commonly sulfuric acid. researchgate.netacs.org The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. researchgate.net

The mechanism proceeds in two main steps:

Electrophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. polito.it

Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. researchgate.net This restores the aromaticity of the ring, yielding the nitroaromatic product. researchgate.net

A critical factor in the nitration of benzylamine is the state of the amino group. In a neutral or basic medium, the amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density into the ring via resonance. However, in the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the benzylammonium cation (-NH₃⁺). acs.org

The -NH₃⁺ group is strongly deactivating due to its positive charge, which exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net This effect destabilizes the arenium ion intermediate, making the ring much less reactive than benzene. researchgate.net Because the inductive effect is strongest at the ortho position and weakest at the meta position, electrophilic attack is directed primarily to the meta position. polito.itnih.gov Consequently, the nitration of benzylammonium nitrate predominantly yields the meta-nitro derivative. acs.org

The choice of solvent and catalyst can significantly alter the selectivity (the ratio of ortho, meta, and para isomers) of nitration reactions. Traditional nitration with mixed nitric and sulfuric acids provides little control, especially with highly activated or deactivated rings. rsc.org

Modern synthetic strategies employ various catalysts and solvent systems to enhance regioselectivity:

Solid Acid Catalysts: Zeolites, such as zeolite beta, have been used as solid acid catalysts. Their porous structure can create a shape-selective environment, favoring the formation of the sterically less hindered para-isomer by constraining the transition state within its pores. acs.org

Metal-Based Catalysts: Transition metal catalysts, including copper and palladium complexes, have been developed for the nitration of protected anilines. researchgate.netrsc.org These methods can offer milder reaction conditions and improved selectivity, sometimes proceeding through radical pathways rather than a direct electrophilic attack by a nitronium ion. researchgate.net

Solvent Effects: The polarity and nucleophilicity of the solvent affect the activity of the nitrating agent. nih.gov In some cases, reactions in aqueous media using surfactants like sodium dodecyl sulfate (B86663) (SDS) can lead to high regioselectivity by organizing the reactants within micelles. nih.gov This approach can favor the para product even for reactive substrates like phenol. nih.gov

Table 2: General Influence of Catalysts and Solvents on Nitration Selectivity of Aromatic Amines
Nitrating SystemTypical Catalyst/SolventPrimary Product(s)Underlying Principle
Mixed Acid (HNO₃/H₂SO₄)Sulfuric AcidMeta (for protonated amine)Strongly acidic medium protonates the amine, making the -NH₃⁺ group a meta-director. acs.org
Zeolite-CatalyzedZeolite BetaParaShape selectivity within catalyst pores favors the sterically less hindered para isomer. acs.org
Metal-CatalyzedCu(II) or Pd(II) complexesVaries (often ortho or para)Often involves protecting the amine group and can proceed via different mechanisms (e.g., radical). researchgate.netrsc.org
Aqueous SurfactantWater with SDSParaMicellar environment orients the substrate, leading to high regioselectivity. nih.gov

Degradation and Transformation Pathways of Benzylammonium Salts

Benzylammonium salts can undergo various degradation and transformation reactions, including elimination and reduction, depending on the conditions applied.

The Hofmann elimination is a reaction that converts quaternary ammonium hydroxides into an alkene and a tertiary amine upon heating. nih.gov For a primary amine like benzylamine to undergo this reaction, it must first be converted into a quaternary ammonium salt. This multi-step process can be considered a "modified" Hofmann degradation pathway.

The sequence involves three key steps:

Exhaustive Methylation: The primary amine is treated with an excess of a methylating agent, typically methyl iodide (CH₃I). The amine acts as a nucleophile, displacing the iodide ion in a series of Sₙ2 reactions until a quaternary benzyltrimethylammonium (B79724) iodide salt is formed. researchgate.netacs.org

Anion Exchange: The resulting iodide salt is treated with silver oxide (Ag₂O) in water. The silver ions precipitate as silver iodide (AgI), and the oxide ion, a strong base, generates hydroxide (B78521) ions in solution. This effectively replaces the iodide counter-ion with a hydroxide ion, forming benzyltrimethylammonium hydroxide. acs.orgnih.gov

β-Elimination: The quaternary ammonium hydroxide is heated, typically between 100-200 °C. nih.gov The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). In the case of the benzyltrimethylammonium cation, there are no β-hydrogens on the benzyl (B1604629) group itself. The elimination would therefore occur from one of the methyl groups, which is not a productive pathway for modifying the benzyl portion.

However, if the alkyl group attached to the nitrogen has β-hydrogens (e.g., an ethyl group instead of methyl), the elimination proceeds via a concerted E2 mechanism. rsc.org The bulky trialkylamine leaving group sterically hinders the abstraction of protons from more substituted β-carbons. As a result, the reaction preferentially forms the least substituted alkene, a principle known as the Hofmann rule . researchgate.netrsc.org Pyrolysis studies of benzyltrialkylammonium salts show that at lower temperatures, simple substitution reactions may dominate, while at higher temperatures, classical Hofmann degradation becomes more prominent.

The electrochemical reduction of benzyltriethylammonium nitrate has been studied to understand its degradation at different electrode surfaces. The mechanism and products are highly dependent on the cathode material. acs.org

At an aluminum cathode in dimethylformamide (DMF), the primary products are bibenzyl and toluene (B28343). The formation of bibenzyl suggests a mechanism involving a one-electron transfer to the benzyltriethylammonium cation to form a benzyl radical. These radicals then couple to form bibenzyl. Toluene is also formed, likely through the abstraction of a hydrogen atom by the benzyl radical from the solvent or other species. acs.org

At a platinum cathode , the reaction proceeds differently. Bibenzyl production is almost negligible, and toluene is the major product. This outcome is consistent with a two-electron transfer mechanism. The benzyltriethylammonium cation accepts two electrons to form a benzyl carbanion. This highly basic carbanion then rapidly abstracts a proton from the solvent or trace water to form toluene. This two-electron pathway accounts for over 95% of the toluene formed at a platinum electrode. acs.org

The nitrate anion can also undergo electroreduction, especially on modified electrodes, typically being reduced to species like nitrite (B80452), ammonia (B1221849), or nitrogen gas. researchgate.netrsc.org However, in the case of benzyltriethylammonium nitrate, the reduction of the organic cation is the primary degradation pathway studied. acs.org

Thermal Decomposition Pathways and Stability Studies

Detailed experimental studies specifically investigating the thermal decomposition pathways and stability of benzylammonium nitrate ("Nitric acid;phenylmethanamine") are not extensively available in the public literature. However, insights into its potential thermal behavior can be inferred from the known chemistry of related compounds, such as ammonium nitrate and other organic ammonium nitrates.

The thermal decomposition of ammonium salts is often initiated by proton transfer from the ammonium cation to the anion. In the case of benzylammonium nitrate, this would involve the transfer of a proton from the benzylammonium cation (C₆H₅CH₂NH₃⁺) to the nitrate anion (NO₃⁻), forming benzylamine (C₆H₅CH₂NH₂) and nitric acid (HNO₃). This initial dissociation is typically an endothermic process.

Following this initial step, the subsequent decomposition would be driven by the decomposition of nitric acid and the oxidation of the organic component, benzylamine. The decomposition of nitric acid can produce a variety of reactive species, including nitrogen dioxide (NO₂), water (H₂O), and oxygen (O₂). These highly oxidizing species can then react with benzylamine in a complex series of exothermic reactions.

Potential decomposition pathways could include:

Oxidation of the benzylic carbon: The methylene (B1212753) group (-CH₂-) is susceptible to oxidation, which could lead to the formation of benzaldehyde (B42025) and benzoic acid, with further decomposition leading to the cleavage of the aromatic ring and the formation of gaseous products like carbon dioxide (CO₂) and water.

Reactions involving the amino group: The amino group can be oxidized to various nitrogen-containing species.

Nitration of the aromatic ring: The presence of nitric acid and its decomposition products could lead to the nitration of the benzene ring of benzylamine.

Without specific experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for benzylammonium nitrate, a precise determination of decomposition temperatures and energy release remains speculative. The crystal structure of benzylammonium nitrate has been reported, confirming its salt-like nature with ionic layers of ammonium and nitrate groups separated by hydrocarbon layers containing the benzyl groups. iucr.org This layered structure may influence its thermal stability.

Table 7.3.3.1: Postulated General Stages of Thermal Decomposition of Benzylammonium Nitrate

StageDescriptionExpected NaturePotential Products
I Initial DissociationEndothermicPhenylmethanamine, Nitric acid
II Decomposition of Nitric AcidExothermicNitrogen oxides (NO₂, N₂O), Water
III Oxidation of PhenylmethanamineHighly ExothermicCarbon dioxide, Water, Nitrogen, various organic intermediates

Note: This table is based on general chemical principles of related compounds and not on direct experimental data for benzylammonium nitrate.

Reactions of Phenylmethanamine with Organic Acids and Esters

Phenylmethanamine (benzylamine) readily reacts with organic acids and esters to form N-benzylamides. These reactions are fundamental in organic synthesis for the creation of amide bonds.

The reaction with carboxylic acids is an acid-base reaction followed by a condensation reaction. The basic amine deprotonates the carboxylic acid to form a benzylammonium carboxylate salt. Upon heating, this salt undergoes dehydration to form the corresponding N-benzylamide. The direct heating of the ammonium carboxylate salt to drive off water and form the amide can be challenging, and often requires high temperatures. researchgate.netrsc.org To facilitate this transformation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like B(OCH₂CF₃)₃ can be employed. nih.govacs.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The reaction of phenylmethanamine with esters, known as aminolysis, is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (-OR') as a leaving group to yield the N-benzylamide and an alcohol. icm.edu.pl This reaction can be catalyzed by acids or bases, and its rate is influenced by the nature of the ester and the amine. Generally, esters with better leaving groups (e.g., p-nitrophenyl esters) react more readily. rsc.org

Below is a table summarizing various research findings on the reaction of phenylmethanamine with different organic acids and esters.

Table 7.4.1: Selected Reactions of Phenylmethanamine with Organic Acids and Esters

Organic Acid/EsterReagent/CatalystSolventTemperature (°C)ProductYield (%)
Phenylacetic acidB(OCH₂CF₃)₃Acetonitrile80N-Benzyl-2-phenylacetamide91
Benzoic acidNonep-XyleneRefluxN-Benzylbenzamide44
N-Boc-D-prolineNonep-XyleneRefluxN-(Benzyl)-N'-Boc-D-prolinamide79 (conversion)
Cinnamic acidNonep-XyleneRefluxN-BenzylcinnamideNot specified
p-Nitrophenyl acetate6-Halo-2-pyridoneChloroform-dRoom Temp.N-Benzylacetamide37 (conversion)
Benzyl Boc-glycinate6-Halo-2-pyridoneNot specified40N-Benzyl-2-(tert-butoxycarbonylamino)acetamide86
Methyl benzoateNiobium(V) oxideNone (solvent-free)Not specifiedN-BenzylbenzamideHigh

Advanced Applications in Chemical Science

Role in Atmospheric Chemistry and Aerosol Formation (through nitrate (B79036) species)

While direct studies on benzylammonium nitrate in the atmosphere are scarce, the behavior of its constituent ions—benzylammonium (derived from the atmospheric amine, benzylamine) and nitrate—is integral to understanding secondary organic aerosol (SOA) formation. Nitrate aerosols are a significant component of atmospheric particulate matter, formed primarily from the reaction of nitric acid with ammonia (B1221849). However, organic amines can also play a crucial role in this process.

Nitrate aerosols influence the Earth's radiative balance by scattering sunlight and acting as cloud condensation nuclei. acs.org The formation of these aerosols is a complex process involving gas-to-particle conversion, which is highly dependent on atmospheric conditions such as temperature, humidity, and the concentration of precursor gases. escholarship.org The primary pathway for nitrate aerosol formation involves the gas-phase reaction of nitrogen oxides (NOx) with hydroxyl radicals (•OH) to produce nitric acid (HNO₃). acs.orgwikipedia.org This nitric acid can then react with basic species like ammonia (NH₃) or organic amines to form aerosol particles. escholarship.org

The presence of organic amines, such as benzylamine (B48309), can enhance new particle formation. The benzylammonium cation, formed from the protonation of benzylamine, can replace or supplement ammonium (B1175870) in stabilizing nitrate and sulfate (B86663) clusters, potentially leading to more complex and varied aerosol compositions.

Cluster Formation with Sulfuric Acid and Ammonia

New particle formation in the atmosphere is often driven by the nucleation of stable molecular clusters. Research has shown that a synergistic interaction between nitric acid (HNO₃), sulfuric acid (H₂SO₄), and ammonia (NH₃) can lead to particle formation rates that are orders of magnitude higher than systems containing only two of these components. oup.commdpi.com This ternary system is particularly effective in the cold conditions of the upper troposphere. oup.com

The mechanism involves the formation of acid-base clusters. Sulfuric acid is a strong nucleating agent, but its atmospheric concentration is often low. The presence of ammonia neutralizes the acidic clusters, reducing their vapor pressure and promoting their growth into stable particles. fluorochem.co.ukmdpi.com Nitric acid, though a weaker acid than sulfuric acid, is much more abundant and can co-condense onto these newly formed sulfuric acid-ammonia clusters, accelerating their growth to sizes large enough to act as cloud condensation nuclei. oup.com

While ammonia is the most studied base, organic amines can be more effective at stabilizing acidic clusters due to their higher basicity and ability to form strong hydrogen bonds. The substitution of ammonia with an amine like benzylamine in these clusters would introduce an organic component at the earliest stages of nucleation. The bulky, organic nature of the benzylammonium cation could influence the physical properties, such as hygroscopicity and optical properties, of the resulting aerosols.

Table 1: Key Precursor Species in Ternary Aerosol Formation

Precursor Chemical Formula Typical Atmospheric Source Role in Cluster Formation
Sulfuric Acid H₂SO₄ Oxidation of SO₂ Primary nucleating agent
Nitric Acid HNO₃ Oxidation of NOx Growth promoter via co-condensation
Ammonia NH₃ Agriculture, biomass burning Stabilizing base, neutralizes acidic clusters

Stabilization of Crystalline Phases (in related ammonium nitrate systems)

Ammonium nitrate (AN) is a widely used compound that suffers from a series of temperature-induced crystalline phase transitions, which are accompanied by significant volume changes. These transitions can lead to mechanical degradation, caking, and reduced performance in applications like propellants and fertilizers. nih.govacs.org A key area of research is the stabilization of the AN crystal lattice to suppress these phase transitions. mpg.dersc.org

One effective method for phase stabilization is the introduction of small quantities of other compounds into the AN crystal structure. nih.govacs.org Organic compounds, particularly those that can form strong interactions with the nitrate anion and have crystallographic parameters similar to AN, have been shown to be effective stabilizers. mpg.dersc.org These additives can disrupt the long-range order required for the phase transitions or create a new, more stable solid solution that does not undergo the same transitions within a given temperature range. mpg.de

The introduction of the benzylammonium cation into an ammonium nitrate system to form a mixed salt or co-crystal could serve as an effective phase stabilization strategy. The benzylammonium ion would interfere with the crystal packing of pure ammonium nitrate, potentially preventing the structural rearrangements that constitute the phase transitions. The strong donor-acceptor interactions between the ammonium group of the cation and the nitrate anion are crucial for this stabilizing effect. mpg.de Research on various organic additives has shown that they can reduce the number of phase transitions or even create a single phase that is stable over a wide temperature range, for example, from -50 to +100 °C. mpg.dersc.org

Catalysis in Organic Synthesis (beyond direct synthesis of the compound)

Benzylammonium nitrate, as an organic ammonium salt, has potential applications in catalysis, particularly as a phase-transfer catalyst (PTC). wikipedia.org Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). fluorochem.co.ukalfachemic.com The PTC acts as a shuttle, transporting a reactant from one phase to another where the reaction can occur. wikipedia.org

Quaternary ammonium salts are common PTCs. fluorochem.co.uk The lipophilic organic groups on the cation allow it to be soluble in the organic phase, while its positive charge allows it to pair with an anion from the aqueous phase. Benzyl-containing quaternary salts, such as benzyltriethylammonium chloride, are known to be effective PTCs. wikipedia.org

Benzylammonium nitrate could function in a similar manner. The benzylammonium cation possesses both hydrophilic (the -NH₃⁺ group) and lipophilic (the benzyl (B1604629) group) character, allowing it to partition between aqueous and organic phases. It could transport the nitrate anion, or another anion present in the reaction mixture, into an organic phase to react with an organic substrate. This would be useful in reactions such as:

Nucleophilic substitution reactions: Where an aqueous nucleophile (e.g., CN⁻, SCN⁻) needs to react with an organic halide in a nonpolar solvent. alfachemic.com

Oxidation reactions: Where an inorganic oxidizing agent (e.g., permanganate, dichromate) is transferred into an organic phase.

Alkylation and condensation reactions: Where the generation of an organic anion by an aqueous base is followed by its transfer into the organic phase for reaction.

Furthermore, under specific conditions, benzylammonium nitrate could serve as a source of the nitronium ion (NO₂⁺) for electrophilic nitration reactions, an important transformation in organic synthesis.

Electrochemical Applications (e.g., ammonia oxidation to nitrates)

The electrochemical interconversion of nitrogen species is a critical area of research for applications in energy storage, fertilizer synthesis, and wastewater treatment. rsc.org Key reactions include the oxidation of ammonia to nitrogen or nitrate and the reduction of nitrate to ammonia or nitrogen gas. rsc.orgdtu.dk

While research has predominantly focused on metal-based catalysts, the electrolyte composition can significantly influence reaction efficiency and selectivity. preprints.orgsciencemadness.org Organic ammonium salts like benzylammonium nitrate could be investigated as components of the electrolyte in these systems. The benzylammonium cation could influence the structure of the electrochemical double layer at the electrode surface, potentially altering the adsorption of reactants and intermediates and thereby steering the reaction toward desired products.

In the context of ammonia oxidation, which is explored as an alternative to the oxygen evolution reaction in water electrolysis, catalysts are sought to convert ammonia into value-added products like nitrate. preprints.orgdtic.mil Conversely, the electrochemical reduction of nitrate to ammonia is being developed as a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia synthesis. rsc.org The presence of organic cations in the electrolyte could modify the electrode-solution interface, affecting mass transport and the kinetics of these multi-electron transfer processes.

Materials Science Relevance (e.g., non-linear optical properties of related organic crystals)

Organic crystals have attracted significant interest in materials science for their potential applications in non-linear optics (NLO). rsc.orgdtic.mil NLO materials can alter the properties of light that passes through them, enabling applications such as frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. harvard.edunih.gov

A key requirement for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. nih.gov Many organic salts, particularly those derived from chiral molecules or those that crystallize in specific space groups, meet this criterion. preprints.orgwikipedia.org The NLO response in organic materials often arises from the presence of π-conjugated systems and electron donor-acceptor groups within the molecule, which lead to a large molecular hyperpolarizability. rsc.org

Benzylammonium nitrate contains a π-conjugated system (the benzene (B151609) ring) and ionic groups (-NH₃⁺ and NO₃⁻) that create a charge-transfer environment. If it crystallizes in a non-centrosymmetric space group, it could exhibit NLO properties. The efficiency of NLO materials is often compared to standard inorganic crystals like potassium dihydrogen phosphate (B84403) (KDP). wikipedia.org Salts of amino acids, which share structural similarities with benzylammonium nitrate, have been shown to be NLO active, with some exhibiting efficiencies greater than KDP. wikipedia.org The study of semi-organic NLO crystals, which combine organic cations with inorganic anions, is a promising area of research, as these materials can merge the high NLO response of organic molecules with the favorable mechanical and thermal properties of inorganic salts. rasayanjournal.co.in

Table 2: Comparison of NLO Crystal Types

Crystal Type Advantages Disadvantages Examples
Inorganic High mechanical and thermal stability, high damage threshold Lower NLO coefficients KDP, Lithium Niobate
Organic High NLO coefficients, fast response time, structural tailorability Poor mechanical and thermal properties, difficult to grow large crystals Urea (B33335), L-arginine maleate (B1232345) dihydrate wikipedia.orgrasayanjournal.co.in

Environmental Transformation Research (e.g., degradation under specific conditions)

Understanding the environmental fate of a chemical compound is crucial for assessing its potential impact. The transformation of benzylammonium nitrate in the environment would involve the separate degradation pathways of the benzylammonium cation and the nitrate anion. nih.govbgs.ac.uk

The benzylamine component is susceptible to microbial degradation. Studies have shown that bacteria can utilize benzylamine as a sole source of carbon and energy. oup.comacs.org Degradation pathways often involve the cleavage of the C-N bond, leading to the formation of benzaldehyde (B42025) and benzoic acid, which are then further mineralized through central metabolic pathways. oup.comrsc.org The rate of degradation can be influenced by environmental factors such as the presence of other carbon sources and adsorption to soil particles like clays, which can reduce the bioavailability of the compound to microorganisms. acs.org

The nitrate anion is a key component of the global nitrogen cycle and can undergo several transformations. bgs.ac.uk Under anaerobic (oxygen-deficient) conditions, nitrate can be used by microorganisms as an electron acceptor in a process called denitrification, which reduces it sequentially to nitrite (B80452), nitric oxide, nitrous oxide, and ultimately, harmless dinitrogen gas (N₂). ethz.ch Alternatively, it can be reduced to ammonium through dissimilatory nitrate reduction to ammonium (DNRA). ethz.ch Nitrate can also be removed from water via photochemical reduction, a process that can be enhanced by the presence of sensitizers and proceeds via the formation of reactive radicals. acs.orgescholarship.orgmdpi.commpg.de

Therefore, under aerobic conditions, the primary degradation pathway for benzylammonium nitrate would likely be the microbial breakdown of the benzylamine moiety, while under anaerobic conditions, microbial denitrification of the nitrate anion would be a significant process.

Research Methodologies and Analytical Techniques Specific to Benzylammonium Nitrate Research

X-ray Diffraction Techniques (Single Crystal and Powder)

Single Crystal X-ray Diffraction:

Single-crystal XRD provides the most precise and unambiguous structural data. carleton.edu For benzylammonium nitrate (B79036), this technique has revealed a layered crystal structure. iucr.org The structure consists of ionic layers containing benzylammonium cations and nitrate anions, which are separated by hydrocarbon layers composed of interdigitated benzyl (B1604629) groups. iucr.org

A key finding from single-crystal XRD is the nature of the interactions within the crystal lattice. The ammonium (B1175870) groups of the benzylammonium cations and the nitrate anions are linked by hydrogen bonds within the inorganic layer. iucr.org In contrast, no significant π–π stacking interactions are observed between the aromatic rings of the benzyl groups in the hydrocarbon layer. iucr.org

The crystallographic data for benzylammonium nitrate, determined at a temperature of 120 K, are summarized in the table below. iucr.org

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a 9.817 (2) Å
b 11.043 (3) Å
c 15.819 (4) Å
Volume 1714.9 (7) ų
Z 8
Calculated Density 1.318 Mg m⁻³

Table 1: Single-crystal X-ray diffraction data for benzylammonium nitrate at 120 K. iucr.org

Powder X-ray Diffraction:

Powder X-ray diffraction (PXRD) is a complementary technique that is particularly useful for phase identification and for analyzing polycrystalline samples. carleton.eduunits.it In this method, a finely ground powder of the material is exposed to an X-ray beam, and the resulting diffraction pattern provides a "fingerprint" of the crystalline phases present. carleton.eduamericanpharmaceuticalreview.com While not providing the same level of atomic detail as single-crystal XRD, PXRD is invaluable for confirming the bulk purity of a sample and for studying phase transitions under different conditions. carleton.edumdpi.com For benzylammonium nitrate, PXRD can be used to verify the crystalline phase and to ensure the absence of impurities or other polymorphic forms. The technique is also instrumental in studying how factors like temperature and pressure might affect the crystal structure.

Thermal Analysis Techniques for Phase Transitions and Decomposition Studies

The thermal behavior of energetic materials like benzylammonium nitrate is critical to understanding their stability, safety, and performance. Thermal analysis techniques are a cornerstone in this research, providing detailed insights into phase transitions and decomposition processes as a function of temperature. Primarily, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are employed to elucidate these characteristics.

Differential Thermal Analysis (DTA) operates on the principle of measuring the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. vbcop.org When the sample undergoes a process that involves the absorption or release of heat, such as a phase change or a chemical reaction, a temperature difference between the sample and the reference is detected. vbcop.orguomustansiriyah.edu.iq This difference is recorded as a peak on a DTA curve. Endothermic events, such as melting or some crystalline phase transitions, absorb heat and result in a negative peak. vbcop.org Conversely, exothermic events, like decomposition or certain chemical reactions, release heat and produce a positive peak. vbcop.org The shape and size of these peaks provide valuable information about the nature of the transformation. vbcop.org For instance, sharp endothermic peaks are indicative of melting or solid-solid phase transitions, while broad endotherms often correspond to dehydration processes. vbcop.org

Thermogravimetric Analysis (TGA) complements DTA by measuring the change in mass of a sample as a function of temperature or time. uomustansiriyah.edu.iq This technique is particularly useful for studying decomposition reactions that involve the release of gaseous products. abo.fi The resulting TGA curve plots mass loss against temperature. The onset temperature of mass loss indicates the initiation of decomposition, and the magnitude of the mass loss can be used to infer the stoichiometry of the decomposition reaction. researchgate.net The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and can help to distinguish between overlapping decomposition steps. ammoniaenergy.org

In the study of compounds similar to benzylammonium nitrate, such as ammonium nitrate, DTA and TGA are used in tandem to provide a comprehensive thermal profile. For example, the DTA curve of ammonium nitrate reveals several endothermic peaks corresponding to its multiple solid-state phase transitions before melting. nih.govmdpi.com The TGA curve for ammonium nitrate shows a significant mass loss at higher temperatures, indicating its decomposition into gaseous products like nitrous oxide and water. quora.com

The data obtained from these analyses are crucial for determining the thermal stability of the compound. The decomposition temperature, in particular, is a key parameter for assessing the material's sensitivity to heat. Factors such as heating rate and the surrounding atmosphere can influence the results of DTA and TGA experiments, and these parameters are carefully controlled to ensure reproducibility. uomustansiriyah.edu.iq

Below is an illustrative data table summarizing the kind of thermal events that can be identified using these techniques, using ammonium nitrate as an example.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Technique
Phase Transition (IV → III)~50-0DTA/DSC
Phase Transition (III → II)~86-0DTA/DSC
Phase Transition (II → I)~125-0DTA/DSC
Melting~169-0DTA/DSC
Decomposition>200Varies~100TGA/DTA

Future Research Directions

Elucidation of Complex Reaction Intermediates

The formation and decomposition of benzylammonium nitrate (B79036) are presumed to involve a series of complex and transient chemical entities. Future research should prioritize the identification and characterization of these intermediates to gain a fundamental understanding of the reaction mechanisms. The reaction between benzylamine (B48309) and nitric acid is not merely a simple acid-base neutralization; under certain conditions, it can lead to a variety of products, suggesting the presence of multiple reaction pathways and intermediates. rsc.org

Initial protonation of the amino group of benzylamine by nitric acid forms the benzylammonium cation. However, depending on reaction conditions such as temperature and the concentration of nitric acid, more complex intermediates could arise. For instance, nitrene intermediates, which are highly reactive nitrogen species, could potentially be formed, especially in side reactions involving oxidation of the amine. youtube.comnih.govresearchgate.net The study of such fleeting species necessitates the use of advanced spectroscopic techniques capable of capturing short-lived molecules.

Furthermore, the thermal decomposition of benzylammonium nitrate likely proceeds through a series of radical and ionic intermediates. By analogy with the well-studied decomposition of ammonium (B1175870) nitrate, the initial step is likely the dissociation into benzylamine and nitric acid. jes.or.jp Subsequent reactions at higher temperatures could involve complex redox chemistry, leading to a variety of gaseous and solid products. Identifying these intermediates is crucial for understanding the stability and potential hazards associated with this compound.

Development of Novel Synthetic Pathways

The primary synthetic route to benzylammonium nitrate is the direct acid-base reaction between benzylamine and nitric acid. byjus.comresearchgate.net While straightforward, this method may not be optimal for controlling particle size, morphology, or purity, which can be critical for specific applications. Future research should explore alternative and novel synthetic pathways to produce benzylammonium nitrate with tailored properties.

One promising avenue is the exploration of green synthetic routes. For instance, plasma-based synthesis, which has been investigated for the production of ammonium nitrate, could be adapted for benzylammonium nitrate. nih.govarxiv.org This approach could offer a more environmentally friendly and energy-efficient method of production. Another potential pathway could involve metathesis reactions, where a different benzylammonium salt is reacted with a nitrate salt, or vice versa, to precipitate benzylammonium nitrate. wikipedia.org

The development of continuous flow synthesis methods could also offer significant advantages over traditional batch processes, including better control over reaction parameters, improved safety, and scalability. Research in this area would involve designing and optimizing microreactor systems for the synthesis of benzylammonium nitrate.

Advanced Characterization of Dynamic Processes

A thorough understanding of the dynamic processes involving benzylammonium nitrate, such as its formation, decomposition, and interaction with other molecules, requires the application of advanced characterization techniques. While the crystal structure of benzylammonium nitrate has been determined, providing a static picture of the compound, its behavior in solution and under thermal stress is less understood. iucr.org

Table 1: Crystallographic Data for Benzylammonium Nitrate

Parameter Value
Chemical Formula C₇H₁₀N⁺·NO₃⁻
Molecular Weight 170.17 g/mol
Crystal System Orthorhombic
Space Group Pbca
a 9.817 (2) Å
b 11.043 (3) Å
c 15.819 (4) Å
Volume 1714.9 (7) ų
Z 8
Calculated Density 1.318 Mg m⁻³

Data obtained at 120 (2) K. iucr.org

Future research should employ a suite of spectroscopic and analytical methods to probe these dynamic processes. Time-resolved spectroscopy, for instance, could be used to monitor the kinetics of the formation and decomposition reactions in real-time. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing the structure and bonding in benzylammonium nitrate and for identifying reaction products. rsc.orgthermofisher.commdpi.com The complementary nature of FTIR and NMR can be particularly powerful in elucidating molecular structures. thermofisher.com

The thermal behavior of benzylammonium nitrate is of particular interest. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can provide detailed information about its thermal stability, melting point, and decomposition temperatures and energetics. nih.govmdpi.commdpi.com These studies are essential for assessing the safety and handling requirements of the compound.

Predictive Modeling for Chemical Reactivity

Computational chemistry and predictive modeling offer powerful tools for understanding and predicting the chemical reactivity of benzylammonium nitrate. Density functional theory (DFT) calculations can be employed to model the structure of the compound, predict its spectroscopic properties, and investigate the energetics of its formation and decomposition pathways. aidic.itnih.gov

Future research in this area could focus on several key aspects. Firstly, computational models can be used to explore the potential energy surfaces of the reactions involving benzylammonium nitrate, helping to identify transition states and reaction intermediates. This information is crucial for elucidating reaction mechanisms at a molecular level.

Secondly, predictive models can be developed to forecast the thermal stability and decomposition behavior of benzylammonium nitrate under various conditions. By simulating the effects of temperature, pressure, and the presence of impurities, these models can aid in the development of safer handling and storage protocols. Computational studies on related compounds like ammonium nitrate have provided valuable insights into their decomposition mechanisms. nih.govresearchgate.net

Finally, molecular dynamics simulations can be used to study the behavior of benzylammonium nitrate in solution and in the solid state. These simulations can provide insights into intermolecular interactions, such as hydrogen bonding between the benzylammonium cation and the nitrate anion, and how these interactions influence the properties of the compound. iucr.org

Exploration of New Application Domains in Chemical Science

While the primary interest in benzylammonium nitrate may lie in fundamental chemical research, exploring its potential applications in various domains of chemical science is a worthy endeavor. Its structure, combining an organic cation with an oxidizing anion, suggests several possibilities.

One potential application is in the field of energetic materials. The presence of the nitrate group, a common component in explosives and propellants, suggests that benzylammonium nitrate could have energetic properties. wikipedia.org Detailed characterization of its thermal decomposition and explosive potential would be necessary to evaluate this possibility.

Another area of exploration is its use as a precursor or intermediate in organic synthesis. The benzylammonium cation could serve as a directing group or a source of benzylamine in various chemical transformations. Novel synthetic routes could be developed that utilize benzylammonium nitrate as a key starting material. bpasjournals.com

Furthermore, the ionic nature of the compound suggests potential applications in materials science, for example, as a component in ionic liquids or as a precursor for the synthesis of novel materials. The layered structure of crystalline benzylammonium nitrate could also be of interest for intercalation chemistry. iucr.org

Q & A

Q. What are the standard methods for synthesizing phenylmethanamine derivatives in academic research?

Methodological Answer: Phenylmethanamine derivatives are commonly synthesized via nucleophilic aromatic substitution or hydrolysis of imides. For example:

  • Nucleophilic substitution : Reacting fluoro-nitrobenzoic acid esters with phenylmethanamine under basic conditions replaces the fluorine atom, forming secondary amines .
  • Imide hydrolysis : N-Benzylphthalimide can be hydrolyzed using hydrazine to yield phenylmethanamine and a separable hydrazide byproduct .
  • Catalytic N-methylation : Ru/C catalysts enable N-methylation of phenylmethanamine with formaldehyde, proceeding via a two-step mechanism involving intermediate (benzylamino)methanol formation .

Q. How can researchers optimize nitric acid concentration for efficient NO₂ absorption in environmental studies?

Methodological Answer: Studies show nitric acid concentration (3–30%) significantly impacts NO₂ absorption efficiency. Key parameters include:

  • Absorbent volume : Higher volumes improve gas-liquid contact.
  • Pressure : Elevated pressure enhances solubility of NO₂.
  • Analytical validation : Use HPLC-MS/MS to quantify nitrated byproducts and optimize conditions for resource recovery . A factorial design (e.g., varying acid concentration, pressure, and absorbent volume) can systematically identify optimal parameters .

Advanced Research Questions

Q. What mechanistic insights explain the N-methylation of phenylmethanamine using heterogeneous catalysts?

Methodological Answer: The Ru/C-catalyzed N-methylation mechanism involves:

Formation of (benzylamino)methanol : Phenylmethanamine reacts with formaldehyde to form this intermediate.

Dehydration : The intermediate undergoes dehydration to yield N-methylated products.
Control experiments confirm no formic acid byproduct, distinguishing this pathway from formaldehyde-mediated processes. Kinetic studies (e.g., isotopic labeling or in situ IR spectroscopy) can validate intermediates .

Q. How can factorial design resolve data contradictions in nitric acid-mediated nitration reactions?

Methodological Answer: Conflicting data on nitration yields often arise from unoptimized variables (e.g., temperature, stoichiometry, acid strength). A 3-factor factorial design can systematically test:

  • Variables : Nitric acid concentration, reaction time, and substrate structure.
  • Response metrics : Yield, purity (via HPLC-MS/MS ), and byproduct formation.
    For example, orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while identifying significant interactions. Regression models then predict optimal conditions, resolving contradictions from earlier single-variable studies .

Q. What advanced analytical techniques quantify oxidative/nitrative stress biomarkers in phenylmethanamine reaction systems?

Methodological Answer: Solid-phase extraction (SPE) coupled with HPLC-MS/MS is the gold standard for detecting biomarkers like nitrotyrosine or 8-nitroguanine. Key steps include:

  • Sample preparation : Use deuterated internal standards (e.g., 8-OHdG-15N5) to correct for matrix effects .
  • Multi-analyte panels : Simultaneously quantify 16+ biomarkers (e.g., malondialdehyde, prostaglandins) to assess systemic oxidative stress.
  • Validation : Perform spike-recovery experiments and calibrate using certified reference materials (e.g., NIST standards ).

Data Contradiction Analysis

Q. How to address discrepancies in catalytic efficiency reported for phenylmethanamine N-methylation?

Methodological Answer: Discrepancies in catalyst performance (e.g., Ru/C vs. homogeneous catalysts) may arise from:

  • Surface heterogeneity : Catalyst pretreatment (e.g., H₂ reduction) alters active sites.
  • Reaction conditions : Differences in formaldehyde purity or solvent polarity affect intermediate stability.
    Resolution : Conduct controlled benchmarking under standardized conditions (e.g., 0.5 mol% Ru/C, 80°C, 12h) and characterize catalysts via TEM/XPS pre- and post-reaction .

Tables for Key Findings

Reaction Optimal ConditionsYield (%)Reference
Phenylmethanamine N-methylation0.5 mol% Ru/C, 80°C, 12h, HCHO (2 eq)92
NO₂ absorption in HNO₃ (20%)2 bar pressure, 25°C, 1:3 gas-liquid ratio85

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.